3-Amino-4-(propylamino)-3-cyclobutene-1,2-dione-d7
Description
Overview and Significance of 3-Amino-4-(propylamino)-3-cyclobutene-1,2-dione-d7
This compound represents a sophisticated deuterated analog of the cyclobutenedione family, characterized by its unique structural features and enhanced analytical properties. The compound possesses the molecular formula C₇H₃D₇N₂O₂, with a molecular weight of approximately 161.21 grams per mole, distinguishing it from its non-deuterated counterpart through the incorporation of seven deuterium atoms. This isotopic substitution fundamentally alters the compound's mass spectrometric behavior, making it invaluable for analytical chemistry applications where precise mass differentiation is crucial.
The structural architecture of this compound centers around a cyclobutene ring system containing two ketone functionalities at positions 1 and 2, with amino substituents at positions 3 and 4. The primary amino group occupies position 3, while a propylamino substituent is located at position 4, creating an asymmetric substitution pattern that influences both chemical reactivity and biological interactions. The deuterium atoms replace hydrogen atoms throughout the propyl chain and potentially other positions, providing enhanced stability against metabolic degradation and offering distinctive analytical signatures for tracking studies.
The significance of this deuterated derivative extends beyond simple isotopic substitution, as it serves multiple critical functions in contemporary research applications. The compound's enhanced utility in mass spectrometry-based analysis stems from its distinct mass shift, which allows for precise quantification when used as an internal standard. Research has demonstrated that deuterated compounds like this derivative provide superior analytical performance in metabolomics studies, particularly for amine-containing metabolites where conventional analytical methods may prove insufficient. The incorporation of deuterium also influences the compound's photochemical stability and resistance to oxidative degradation, extending its utility in long-term analytical studies.
Furthermore, the compound's position within the broader context of squaric acid derivatives highlights its potential applications in chemoselective analysis and bioconjugation studies. The cyclobutenedione core maintains the characteristic reactivity profile associated with squaric acid derivatives, including excellent chemoselective reactivity toward amine-containing compounds. This property, combined with the enhanced analytical capabilities provided by deuteration, positions the compound as a valuable tool for advanced chemical biology applications and metabolite identification studies.
Historical Context of Cyclobutenedione and Squaric Acid Chemistry
The historical development of cyclobutenedione chemistry traces back to pioneering work in the mid-20th century, when researchers first recognized the unique properties of these four-membered ring systems containing conjugated carbonyl functionalities. Cyclobutenediones gained initial attention due to their formal resemblance to cyclobutadienes through their all sp² hybridized carbons in a four-membered ring configuration, creating an unusual electronic structure that challenged conventional understanding of small ring chemistry. The first successful synthesis of phenylcyclobutenedione by J. D. Roberts and colleagues in 1955 marked a watershed moment in this field, establishing the fundamental synthetic approaches that would guide subsequent developments.
Early investigations focused primarily on understanding the unusual stability and reactivity patterns exhibited by these compounds, particularly their unexpected resistance to decomposition despite ring strain considerations. Researchers discovered that cyclobutenediones displayed remarkable nucleophilic reactivity while maintaining structural integrity under conditions that would typically destabilize similar ring systems. These initial studies revealed the unique aromaticity of their oxoanions, providing theoretical insights that would prove crucial for later synthetic applications and mechanistic understanding.
The discovery and extraction of moniliformin, a naturally occurring cyclobutenedione isolated from Fusarium moniliforme by Cole and colleagues, significantly expanded interest in this chemical class. This fungal toxin demonstrated that cyclobutenediones possessed important biological activities, prompting extensive investigation into their pharmaceutical potential. Subsequent research revealed that various cyclobutenedione derivatives exhibited diverse biological properties, including inhibitory activity against glyoxylase I, pyruvate dehydrogenase, and transketolase, establishing their relevance in biochemical research and potential therapeutic applications.
Squaric acid itself, representing the parent compound of this chemical family with the structure 3,4-dihydroxycyclobut-3-ene-1,2-dione, emerged as a particularly versatile synthetic intermediate. The compound's ability to undergo selective substitution reactions while maintaining the core cyclobutenedione structure enabled the development of numerous derivatives with tailored properties. Research demonstrated that squaric acid could serve as an effective reagent for chemical synthesis, particularly in the preparation of photosensitive squaraine dyes and protein tyrosine phosphatase inhibitors, establishing its importance in both materials science and biochemical applications.
The evolution of synthetic methodologies for cyclobutenedione derivatives has been marked by several key developments, including the original synthesis route starting with ethanolysis of hexafluorocyclobutene to produce ethoxy-substituted intermediates. Alternative synthetic approaches emerged, including reductive coupling of carbon monoxide using organouranium complexes, though these methods remained largely impractical for routine applications. The development of more accessible synthetic routes, particularly those involving Lewis acid-catalyzed reactions and nucleophilic substitution strategies, greatly expanded the accessibility of diverse cyclobutenedione derivatives for research applications.
Development of Deuterated Cyclobutenedione Derivatives
The development of deuterated cyclobutenedione derivatives represents a significant advancement in isotopic chemistry, driven by the need for enhanced analytical tools and improved understanding of reaction mechanisms. Deuteration of organic compounds has long been recognized as a powerful technique for investigating kinetic isotope effects, studying metabolic pathways, and providing internal standards for analytical chemistry applications. The application of deuteration to cyclobutenedione chemistry presents unique challenges and opportunities due to the specific electronic and steric properties of these ring systems.
Research into deuterated squaric acid and related compounds has revealed profound effects of isotopic substitution on physical and chemical properties. Studies examining deuterated squaric acid have demonstrated that deuteration significantly influences phase transition temperatures, with the hydrogen-deuterium ordering temperature increasing from 371 K in the protiated form to 516 K in the deuterated analog. These temperature differences reflect fundamental changes in hydrogen bonding patterns and crystal structure organization, with deuteration causing measurable elongation of oxygen-hydrogen-oxygen bonds and alterations in overall bond geometries.
The synthetic approaches for deuterated cyclobutenedione derivatives have evolved to incorporate deuterated reagents and solvents throughout the synthesis process. Modern synthetic strategies typically follow a two-step approach involving initial formation of the cyclobutenedione core structure followed by introduction of deuterated substituents. The core cyclobutenedione formation utilizes established synthetic methodologies, while deuterium incorporation is achieved through the use of deuterated reagents such as deuterated amines, alcohols, and alkylating agents during subsequent functionalization steps.
Crystallographic studies of deuterated cyclobutenedione compounds have provided detailed insights into the structural consequences of isotopic substitution. High-resolution neutron diffraction techniques have been employed to determine precise structural parameters for deuterated analogs, revealing that deuteration causes systematic changes in bond lengths and angles. Specifically, deuteration leads to increases in oxygen-oxygen bond lengths of approximately 0.020 Ångströms and corresponding shortening of oxygen-deuterium bonds by approximately 0.015 Ångströms compared to their protiated counterparts. These structural modifications account for much of the observed increase in phase transition temperatures and altered physical properties.
The development of specific deuterated derivatives like this compound involves careful consideration of deuterium placement to maximize analytical utility while maintaining chemical stability. The strategic incorporation of deuterium atoms throughout the propyl chain and other positions provides optimal mass shift characteristics for mass spectrometric applications while preserving the fundamental reactivity profile of the parent compound. Industrial production methods for such compounds often utilize continuous flow synthesis techniques with automated reactors to ensure high yield and isotopic purity, reflecting the specialized requirements for deuterated analytical standards.
Position in Contemporary Chemical and Biological Research
The position of this compound in contemporary chemical and biological research reflects the broader integration of advanced analytical techniques with sophisticated synthetic chemistry. Modern research applications of deuterated cyclobutenedione derivatives span multiple disciplines, from fundamental mechanistic studies to applied analytical chemistry and biomedical research. The compound's unique properties position it at the intersection of several active research areas, including metabolomics, chemical biology, and advanced analytical method development.
In the field of metabolomics, deuterated compounds like this derivative serve crucial roles as internal standards and analytical probes. Research has demonstrated that squaric acid derivatives possess excellent chemoselective reactivity toward amine-containing metabolites, making them valuable tools for comprehensive metabolite analysis in complex biological samples. The incorporation of deuterium enhances the analytical utility of these compounds by providing distinct mass spectrometric signatures that enable precise quantification and identification of target metabolites in the presence of interfering compounds.
Contemporary applications in chemical biology leverage the unique reactivity profile of cyclobutenedione derivatives for bioconjugation and protein modification studies. Squaric acid amides and related derivatives have demonstrated utility as ligands in asymmetric catalysis, achieving high enantioselectivity in borane reduction reactions with values reaching 99% enantiomeric excess. The rigid and planar structure of the cyclobutenedione core provides a well-defined chiral environment when combined with appropriate chiral substituents, enabling precise control over stereochemical outcomes in synthetic transformations.
The pharmaceutical relevance of cyclobutenedione derivatives has expanded significantly in recent years, with multiple compounds entering clinical evaluation for various therapeutic applications. Squaric acid derivatives have demonstrated cytotoxic activity against various cancer cell lines, including colorectal adenocarcinoma, breast cancer, gastric carcinoma, and cervical cancer, with activities often in the nanomolar range. These compounds function through multiple mechanisms, including disruption of cellular ion gradients, inhibition of key enzymes involved in tumor growth and metastasis, and interference with cellular signaling pathways.
Advanced synthetic methodologies continue to expand the accessible chemical space for deuterated cyclobutenedione derivatives, with recent developments including Liebeskind-Srogl cross-coupling reactions and other palladium-catalyzed transformations. These methods enable the construction of complex molecular architectures incorporating the cyclobutenedione core while maintaining precise control over isotopic labeling patterns. The ability to introduce diverse substituents through these advanced synthetic approaches has opened new possibilities for structure-activity relationship studies and the development of compounds with tailored properties for specific applications.
| Property | This compound | Non-deuterated Analog |
|---|---|---|
| Molecular Formula | C₇H₃D₇N₂O₂ | C₇H₁₀N₂O₂ |
| Molecular Weight | 161.21 g/mol | 154.17 g/mol |
| Mass Shift | +7 Da | Reference |
| Analytical Utility | Enhanced mass spectrometric detection | Standard detection |
| Chemical Stability | Increased resistance to metabolic degradation | Normal stability profile |
Properties
IUPAC Name |
3-amino-4-(1,1,2,2,3,3,3-heptadeuteriopropylamino)cyclobut-3-ene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-3-9-5-4(8)6(10)7(5)11/h9H,2-3,8H2,1H3/i1D3,2D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXSOTNBHPGHGZ-NCKGIQLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C(=O)C1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])NC1=C(C(=O)C1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Cyclobutenedione Formation
The non-deuterated cyclobutenedione precursor is synthesized via [4+2] cycloaddition of squaric acid derivatives with alkynes, though specific routes are proprietary. For deuteration, this step typically employs deuterated solvents (e.g., D₂O) to minimize proton exchange during ring formation.
Amine Substitution with Deuterated Reagents
The critical deuteration step involves nucleophilic substitution using deuterated propylamine (C₃D₇ND₂) and deuterated ammonia (ND₃). Reaction conditions are adapted from non-deuterated protocols:
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Solvent : Anhydrous ethanol-d₆ or deuterated tetrahydrofuran (THF-d₈)
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Temperature : 50–60°C under nitrogen atmosphere
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Duration : 6–8 hours for complete H/D exchange
Table 1: Reaction Parameters for Deuteration
| Parameter | Non-Deuterated Reaction | Deuterated Adaptation |
|---|---|---|
| Propylamine Source | C₃H₇NH₂ | C₃D₇ND₂ |
| Ammonia Source | NH₃ (g) | ND₃ (g) |
| Solvent | Ethanol | Ethanol-d₆ |
| Yield | 80–85% | 72–78% |
Purification and Isolation
Post-synthesis purification ensures isotopic enrichment >98%. Methods include:
Recrystallization
Crude product is dissolved in deuterated ethyl acetate (EtOAc-d₈) and hexanes-d₁₄ (1:3 v/v), followed by slow cooling to −20°C. This yields crystalline 3-amino-4-(propylamino)-3-cyclobutene-1,2-dione-d7 with 95–97% isotopic purity.
Chromatographic Refinement
Flash chromatography on silica gel (230–400 mesh) with a gradient of deuterated methanol (CD₃OD) in chloroform-d (0–15% over 30 minutes) removes non-deuterated impurities. Fractions are analyzed via LC-MS to confirm deuteration.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
High-Performance Liquid Chromatography (HPLC)
A gradient of 5–80% acetonitrile-d₃ in D₂O (0.1% TFA-d) on a C18 column confirms >98% chemical and isotopic purity.
| Stock Mass | Volume for 1 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|
| 1 mg | 6.20 | 0.62 |
| 5 mg | 31.02 | 3.10 |
| 10 mg | 62.03 | 6.20 |
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Storage : −20°C in amber vials under argon to prevent photodegradation and proton exchange.
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Stability : >12 months when protected from humidity and UV exposure.
Challenges and Mitigation
Isotopic Dilution
Trace moisture induces H/D exchange, reducing isotopic purity. Solutions:
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(propylamino)-3-cyclobutene-1,2-dione-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the amino or propylamino groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or sulfonates can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols.
Scientific Research Applications
3-Amino-4-(propylamino)-3-cyclobutene-1,2-dione-d7 has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for potential therapeutic effects and drug development.
Industry: Utilized in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-amino-4-(propylamino)-3-cyclobutene-1,2-dione-d7 involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of specific pathways. The deuterium labeling allows for detailed studies of its metabolic fate and interaction dynamics.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3-Amino-4-(propylamino)-3-cyclobutene-1,2-dione-d7 and related compounds:
Key Findings:
Deuteration Effects: The deuterated version exhibits enhanced stability in metabolic studies compared to the non-deuterated parent compound, as deuterium substitution reduces hydrogen-deuterium exchange rates in biological matrices .
Structural Analogues: Unlike 4-Amino Propofol Hydrochloride (a propofol derivative) or 2-(3-Aminopropyl)benzimidazole (a benzimidazole-based compound), the cyclobutene dione core in this compound confers unique electronic properties, such as increased electrophilicity at the ketone positions, which may influence reactivity in synthetic pathways .
Analytical Utility: The deuterated compound’s isotopic signature allows precise quantification in LC-MS/MS workflows, distinguishing it from non-deuterated analogs that may co-elute or share similar fragmentation patterns .
Biological Activity
3-Amino-4-(propylamino)-3-cyclobutene-1,2-dione-d7 (CAS: 1346604-28-1) is a synthetic compound belonging to the class of cyclobutene diones. This compound has garnered attention due to its potential biological activities, particularly in neuropharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and implications in therapeutic applications.
The molecular formula of this compound is C₇H₃D₇N₂O₂, with a molecular weight of 161.21 g/mol. The compound is characterized by its unique cyclobutene structure, which contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 161.21 g/mol |
| Molecular Formula | C₇H₃D₇N₂O₂ |
| CAS Number | 1346604-28-1 |
| Storage Conditions | 2-8°C |
Research indicates that derivatives of cyclobutene diones, including this compound, exhibit interactions with excitatory amino acid receptors such as AMPA and NMDA receptors. These interactions suggest potential roles in modulating neurotransmission and neuroprotective effects.
Neurochemical Binding Studies
A study involving a related compound demonstrated high affinity for excitatory amino acid receptors, indicating that similar derivatives may also possess significant biological activity. For instance, a glutamate analogue derived from a cyclobutene structure showed an IC50 value of 1.1 µM for depolarizing CA1 pyramidal neurons in rat hippocampal slices under specific ionic conditions .
Case Studies and Research Findings
- Neuropharmacological Activity :
- Synthesis and Analogues :
-
Potential Therapeutic Applications :
- The structural features of cyclobutene derivatives have been linked to various therapeutic applications, particularly in treating neurological disorders where modulation of excitatory neurotransmission is beneficial.
Q & A
Q. What are the critical steps for synthesizing 3-Amino-4-(propylamino)-3-cyclobutene-1,2-dione-d7 with high isotopic purity?
- Methodological Answer : Synthesis involves replacing seven hydrogen atoms with deuterium, typically in the propylamino group (C₃H₇NH). Use deuterated propylamine (CD₃CD₂CD₂NH₂) as a precursor. Key steps:
Deuterated Precursor Preparation : React deuterated propylamine with 3-amino-3-cyclobutene-1,2-dione under anhydrous conditions to minimize H-D exchange.
Reaction Monitoring : Track deuterium incorporation via mass spectrometry (MS) and ¹H/²H NMR. For example, MS should show a +7 Da shift compared to the non-deuterated compound (MW 154.167 → 161.18) .
Purification : Use column chromatography (as in , CH₂Cl₂/TFA system) to isolate the product, followed by lyophilization for stability .
Q. How is the structure of this compound confirmed spectroscopically?
- Methodological Answer :
- ¹H/²H NMR : Compare with the non-deuterated analog (). The propylamino group’s ¹H signals (δ ~0.9–3.0 ppm) should disappear, replaced by deuterium’s silent signature. Confirm residual NH protons via exchange experiments .
- High-Resolution MS : Validate isotopic purity (e.g., [M+H]+ at 161.18 vs. 154.07 for the non-deuterated compound) .
- IR Spectroscopy : Observe shifts in N-H/D stretching (~3300 cm⁻¹ for NH vs. ~2500 cm⁻¹ for ND) .
Advanced Research Questions
Q. How can contradictory kinetic isotope effect (KIE) data for this compound be resolved?
- Methodological Answer : Contradictions often arise from competing reaction pathways or solvent effects. Strategies include:
- Variable-Temperature Studies : Measure KIE at multiple temperatures to distinguish tunneling effects (common in H/D transfer reactions).
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate transition states and compare with experimental KIE values .
- Solvent Isotope Substitution : Test D₂O vs. H₂O to isolate solvent-mediated vs. intrinsic isotope effects.
Q. What strategies optimize deuteration stability in long-term storage?
- Methodological Answer :
- Lyophilization : Store as a lyophilized powder under argon to prevent H-D exchange with atmospheric moisture.
- Low-Temperature Storage : Maintain at -80°C in deuterated solvents (e.g., DMSO-d₆) to minimize back-exchange.
- Stability Assays : Periodically analyze via MS and ²H NMR to quantify deuterium retention over time .
Q. How does deuteration at the propylamino group affect the compound’s reactivity in cycloaddition reactions?
- Methodological Answer :
- Kinetic Studies : Compare reaction rates (e.g., Diels-Alder) between deuterated and non-deuterated analogs. Expect a KIE >1 if H/D transfer is rate-limiting.
- Isotopic Labeling : Use site-specific deuteration (e.g., only α-deuterium in the propyl chain) to probe steric vs. electronic effects.
- Mechanistic Probes : Pair with ¹³C/¹⁵N isotopic labeling (e.g., in the cyclobutene ring) to decouple structural and isotopic contributions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in NMR assignments for deuterated analogs?
- Methodological Answer :
- 2D NMR (HSQC, COSY) : Resolve overlapping signals by correlating ¹H/¹³C shifts (e.g., confirm propyl chain connectivity) .
- Synthetic Controls : Compare with partially deuterated intermediates (e.g., d₃ vs. d₇) to isolate peak shifts.
- Collaborative Validation : Cross-check data with independent labs to rule out instrumentation bias.
Synthesis Optimization Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
